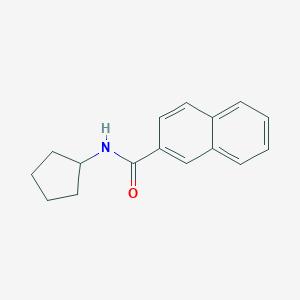

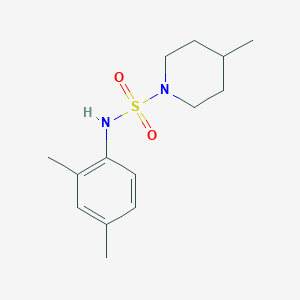

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, also known as S 33084, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine sulfonamides, which have shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

New Synthesis Methods : Research has led to the development of new synthesis methods for sulfonamides, with a focus on adenosine A2B receptor antagonists. These methods have demonstrated improved yields and potency, as seen in the synthesis of sulfonamides like PSB-601, which exhibits high selectivity and potency at A2B receptors (Luo Yan et al., 2006).

Chemokine Receptor Inhibition : Sulfonamide derivatives, such as N-Arylsulfonyl-α-amino carboxamides, have been identified as potent and selective inhibitors of chemokine receptors like CCR10. These have shown efficacy in models of dermatological inflammatory conditions, providing insights into potential therapeutic applications (Asitha Abeywardane et al., 2016).

Pharmacological Activities : The pharmacological activities of molecules containing the sulfonamide moiety have been extensively studied, showing that different molecular structures lead to varied pharmacological effects. This research is crucial in the development of new drugs, particularly for anti-inflammatory purposes (K. Shakuntala et al., 2017).

Molecular Structure and Crystallography

Crystal Structure Analysis : Studies on the crystal structures of different N-aryl-2,5-dimethoxybenzenesulfonamides have revealed diverse molecular conformations stabilized by various intra- and intermolecular hydrogen bonds. This has implications for the design and synthesis of new compounds with specific properties (W. Siddiqui et al., 2008).

Supramolecular Architecture : Investigations into different sulfonamides have shown that the nature of intermolecular interactions, like hydrogen bonding, significantly influences the supramolecular architectures. This knowledge is vital for the understanding and manipulation of molecular interactions in various applications (K. Naktode et al., 2012).

Biological Screening and Fingerprint Applications

Biological Activity Screening : A series of sulfonamides derived from N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for various biological activities like antibacterial, antifungal, and anthelmintic activity. Some compounds in this series have shown significant activities, indicating potential for drug development (G. Khan et al., 2019).

Fingerprint Detection : Certain sulfonamide derivatives have shown promise in latent fingerprint analysis, indicating their potential use in forensic science for detecting hidden fingerprints on various surfaces (G. Khan et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

This compound interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .

Biochemical Pathways

The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.

Pharmacokinetics

In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .

Result of Action

The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKEBCXPWYSAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500161.png)

![ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500162.png)

![ethyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500164.png)

![ethyl 3-methyl-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500165.png)

![Ethyl 4-(2-amino-2-oxoethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500166.png)

![ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4'',3'':4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate](/img/structure/B500168.png)

![diethyl 2-[(piperidinocarbothioyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500169.png)

![N-phenyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B500171.png)

![2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500172.png)

![2-(4-Methoxyphenyl)-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500173.png)

![7,8-dimethyl-2-(2-thienyl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500174.png)